trans-1,2-Dimethylcyclohexane
Overview
Description
Trans-1,2-Dimethylcyclohexane is a cycloalkane . It is a clear, colorless, and flammable liquid with a mild characteristic odor .
Synthesis Analysis
The synthesis of trans-1,2-Dimethylcyclohexane involves the consideration of chair conformations. In the case of trans-1,2-dimethylcyclohexane, both methyl groups can either be axial or equatorial . The conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular formula of trans-1,2-Dimethylcyclohexane is C8H16 . It has an average mass of 112.213 Da and a monoisotopic mass of 112.125198 Da . It has two defined stereocentres .Chemical Reactions Analysis
The chemical reactions of trans-1,2-Dimethylcyclohexane are influenced by its conformation. The axial methyl group in the molecule creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions . When the methyl group is in the equatorial position, this strain is not present, making the equatorial conformer more stable and favored in the ring flip equilibrium .Physical And Chemical Properties Analysis
Trans-1,2-Dimethylcyclohexane has a vapor pressure of 36.6 mmHg at 37.7 °C. It has an assay of 99%, an autoignition temperature of 579 °F, a refractive index n20/D 1.427 (lit.), a boiling point of 123-124 °C (lit.), a melting point of -89 °C (lit.), and a density of 0.77 g/mL at 25 °C (lit.) .Scientific Research Applications
Gas Hydrate Stability Research into the stability boundaries of gas hydrates helped by methane-structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane has shown significant pressure reductions from the pure methane hydrate by forming structure-H hydrates. The investigation into the trans-1,2-dimethylcyclohexane system highlights the limit of the largest-cage occupancy for the structure-H hydrate laid between the 1,2-dimethylcyclohexane stereo-isomers (Nakamura et al., 2003).
Chiral Polymerisation Catalyst Cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid has been identified as a chiral polymerization catalyst with a stereochemically rigid bridge. This compound catalyzes the polymerization of propene with high stereoselectivity, particularly at temperatures above 50°C, showcasing its utility in polymer science (Rieger, 1992).
Orientational Ordering in Nematic Solvents A study on the orientational ordering of various cycloalkane solutes, including trans-1,2-dimethylcyclohexane, in nematic solvents demonstrates that their ordering can be accurately described by hard-body interactions with the solvent molecules. This insight is crucial for understanding molecular interactions in liquid crystals and related materials (Terzis et al., 1996).
Electrochemical Reduction and Conformational Changes The electrochemical reduction of trans-1,2-diiodocyclohexane, prepared from cyclohexene and iodine, reveals interesting conformational dynamics upon reduction, with distinct behaviors observed for axial and equatorial iodines. This provides a fascinating look into the electrochemical behavior and structural changes of cyclohexane derivatives (Bowyer & Evans, 1988).
Isomerization in Jet Fuel Surrogates Investigations into the pyrolytic chemistry of cis-1,2-dimethylcyclohexane, a component of jet fuel surrogates, have shown the formation of trans-1,2-dimethylcyclohexane among other products. This study provides essential insights into the kinetic and thermal stability of fuel molecules, critical for the development of renewable energy technologies (Rosado-Reyes & Tsang, 2014).
Safety And Hazards
Trans-1,2-Dimethylcyclohexane is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, use it only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1R,2R)-1,2-dimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLSYJROEPSQ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858753 | |
Record name | 1,trans-2-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dimethylcyclohexane | |
CAS RN |
6876-23-9, 203319-65-7 | |
Record name | trans-1,2-Dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethylcyclohexane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylcyclohexane, (1R,2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203319657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,2-dimethyl-, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,trans-2-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIMETHYLCYCLOHEXANE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKG4AHC8VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-DIMETHYLCYCLOHEXANE, (1R,2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJL41NX55V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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